3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a difluoromethyl group, and a pyrazolyl moiety[_{{{CITATION{{{_1{3-Amino-6-(difluoromethyl)-4-(1,5-dimethyl-1h-pyrazol-4-yl)thieno2,3-b ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is to start with a suitable thieno[2,3-b]pyridine derivative and introduce the difluoromethyl group through a halogen exchange reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thieno[2,3-b]pyridine core can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: : Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, providing a pathway to derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study various biological processes. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds and help identify potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be exploited to create innovative products with improved performance and functionality.
Mechanism of Action
The mechanism by which 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets and modulate their activity, leading to the desired biological or therapeutic effects. The exact molecular pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide include:
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
3-Amino-6-(difluoromethyl)-4-(5-methylthien-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5OS/c1-5-7(4-19-21(5)2)6-3-8(12(15)16)20-14-9(6)10(17)11(23-14)13(18)22/h3-4,12H,17H2,1-2H3,(H2,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIRCVSNDLEXBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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